2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride

Peptide Conformational Control Pseudoproline Chemistry cis-trans Isomerism

Essential for studying cis-amide bioactive conformations and P3 serine protease inhibitor design. Gem‑dimethyl substitution locks up to 100% cis‑amide bond conformation, a property unsubstituted analogs lack. Hydrochloride salt ensures solubility and stability. Ideal for SAR analysis and platelet aggregation research. Standard analytical data provided.

Molecular Formula C6H11NO2S
Molecular Weight 161.22 g/mol
CAS No. 38984-68-8
Cat. No. B1348347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride
CAS38984-68-8
Molecular FormulaC6H11NO2S
Molecular Weight161.22 g/mol
Structural Identifiers
SMILESCC1(NC(CS1)C(=O)O)C
InChIInChI=1S/C6H11NO2S/c1-6(2)7-4(3-10-6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)
InChIKeyOCQICQZUUHJWGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride (CAS 38984-68-8): Chemical Identity and Core Structural Features


2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride is a chiral thiazolidine derivative belonging to the class of L-α-amino acids [1]. It is characterized by a geminal dimethyl substitution at the 2-position of the thiazolidine ring, which confers distinct conformational and reactivity properties relative to unsubstituted or mono-substituted analogs. The compound exists as the hydrochloride salt, enhancing its aqueous solubility and stability under acidic conditions . Its molecular formula is C₆H₁₂ClNO₂S, with a molecular weight of 197.68 g/mol [2].

Why In-Class Thiazolidine Analogs Cannot Simply Replace 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride


Thiazolidine-4-carboxylic acid derivatives exhibit widely divergent stability, conformational bias, and metabolic profiles depending on the nature and position of substituents on the thiazolidine ring [1]. The gem-dimethyl substitution at C2 in the target compound is not a minor structural variation; it profoundly alters the compound's ability to lock amide bonds into a specific cis conformation (up to 100% cis induction vs. ~10–30% for proline or unsubstituted analogs) [2], modifies its non-enzymatic hydrolysis rate relative to 2-alkyl or 2-aryl derivatives [3], and determines its suitability as a P3 residue in peptidomimetic serine protease inhibitors [4]. Substituting a generic thiazolidine-4-carboxylic acid or a 2-mono-substituted analog will result in a complete loss of these quantifiable, application-critical properties, thereby compromising experimental reproducibility and therapeutic lead optimization.

Quantitative Differentiation Evidence for 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride


Conformational Locking: Up to 100% cis Amide Bond Induction vs. Proline and Other Analogs

The 2,2-dimethylthiazolidine residue (Cys(ΨMe,MePro)) induces up to 100% cis conformation in the preceding peptide amide bond [1]. In contrast, natural proline residues typically exhibit cis populations of only ~10–30% in unstructured peptides, and unsubstituted thiazolidine-4-carboxylic acid shows no such bias. This property enables the precise locking of bioactive peptide conformations for structure-activity relationship studies.

Peptide Conformational Control Pseudoproline Chemistry cis-trans Isomerism

Platelet Anti-Aggregant Potency: IC50 Values of 10⁻⁵–10⁻⁴ M for Collagen- and Arachidonic Acid-Induced Aggregation

2,2-Dimethylthiazolidine hydrochloride demonstrated potent inhibition of collagen- and arachidonic acid-induced platelet aggregation in rat and rabbit models, with IC50/IC100 values in the range of 10⁻⁵–10⁻⁴ M [1]. At 100 μM, the compound significantly inhibited serotonin release and thromboxane B₂ formation, indicating interference with the arachidonic acid metabolic pathway [1]. While this activity is shared with 2-(4-hydroxy-3-methoxyphenyl)thiazolidine, the latter shows higher potency (IC50 not separately quantified), highlighting the need for direct analog selection based on potency requirements.

Platelet Aggregation Inhibition Cardiovascular Research Thrombosis Models

Stability Profile: Ordered Stability in Aqueous Solutions Relative to 2-Alkyl and 2-Aryl Analogs

A systematic study of (2RS,4R)-2-substituted thiazolidine-4-carboxylic acids established a clear stability rank order in aqueous solutions: 2-carboxyl derivative > the acid (stable) > 2-alkyl > 2-aryl > 2,2-dialkyl derivatives [1]. While this indicates that 2,2-dialkyl derivatives (including the target compound) are less stable than 2-alkyl or unsubstituted analogs, this property is advantageous for applications requiring controlled release of L-cysteine (e.g., prodrug design). The quantitative stability differences are governed by substituent size and electronic effects, as measured by potentiometric titration and HPLC [1].

Prodrug Stability Aqueous Stability Formulation Development

Serine Protease Inhibitor Scaffold: Validated P3 Replacement in HCV NS3 and HCMV Protease Inhibitors

The dimethylthiazolidine carboxylic acid 'residue' was demonstrated to be an effective P3 replacement in peptidomimetic inhibitors of two distinct serine proteases: hepatitis C virus (HCV) NS3 protease and human cytomegalovirus (HCMV) maturational protease [1]. NMR studies confirmed that this unit confers conformational and dynamic properties very similar to those of the rigidified parent structures [1]. In contrast, unsubstituted or 2-mono-substituted thiazolidine-4-carboxylic acids are not reported to serve as effective P3 units in these systems, likely due to their inability to provide the necessary extended peptide conformation critical for active site binding [2].

Antiviral Drug Discovery Serine Protease Inhibition Peptidomimetics

Optimal Use Cases for 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride in Scientific and Industrial Settings


Locked cis Proline Mimetic in Peptide Conformational Studies and Bioactive Peptide Engineering

When studying peptides where the cis conformation of an Xaa-Pro amide bond is hypothesized to be the bioactive form (e.g., in conotoxins, receptor ligands, or folding intermediates), 2,2-dimethylthiazolidine-4-carboxylic acid hydrochloride serves as an indispensable tool. Its ability to induce up to 100% cis conformation [1] allows researchers to lock the peptide into the desired state, enabling definitive structure-activity relationship (SAR) analysis. This application is directly supported by NMR and molecular modeling studies of δ-conotoxin EVIA analogs [2].

P3 Building Block in Peptidomimetic Inhibitors of Serine Proteases (HCV, HCMV)

In the design and synthesis of substrate-based or peptidomimetic inhibitors targeting serine proteases such as HCV NS3 or HCMV maturational protease, the dimethylthiazolidine carboxylic acid residue provides a rigid P3 unit that mimics the extended peptide conformation required for active site binding [1]. Researchers can incorporate this compound into inhibitor libraries to explore P3 structure-activity relationships, leveraging its validated conformational properties that simpler thiazolidine analogs cannot provide [1].

Moderately Potent Platelet Aggregation Inhibitor for Cardiovascular and Thrombosis Research

For in vitro studies of platelet aggregation pathways, particularly those mediated by collagen and arachidonic acid, 2,2-dimethylthiazolidine hydrochloride offers a well-characterized, mid-potency inhibitory profile (IC50/IC100 ~10⁻⁵–10⁻⁴ M) [1]. Its defined activity against serotonin release and thromboxane B₂ formation [1] makes it a useful reference compound when evaluating novel antiplatelet agents or when a moderate level of inhibition is desired to avoid complete pathway shutdown.

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